Cobalt(2+);2-ethylcyclopenta-1,3-diene
Description
Cobalt(2+);2-ethylcyclopenta-1,3-diene is an organometallic compound featuring a cobalt(II) ion coordinated to two ethyl-substituted cyclopentadienyl (Cp) ligands. Its molecular formula is inferred as C₁₄H₁₈Co, analogous to structurally similar compounds like bis(ethylcyclopentadienyl)magnesium (C₁₄H₁₈Mg) and bis(ethylcyclopentadienyl)nickel(II) (C₁₄H₁₈Ni) .
Properties
Molecular Formula |
C14H18Co |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Cobalt(II) chloride (CoCl₂) or cobalt(II) acetate (Co(OAc)₂) is typically employed as the metal precursor. The reaction proceeds via ligand substitution, where the ethylcyclopentadienyl anions displace chloride or acetate groups. A molar ratio of 1:2 (Co²⁺ to ligand) is critical to ensure complete coordination, as evidenced by the molecular formula C₁₄H₁₈Co. The general reaction is:
$$
\text{CoX}2 + 2 \, \text{C}7\text{H}9 \rightarrow \text{Co(C}7\text{H}9\text{)}2 + 2 \, \text{HX} \quad (\text{X = Cl, OAc})
$$
The reaction is conducted in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the cobalt salt.
Optimization of Reaction Conditions
- Solvent Effects : Polar aprotic solvents like DMF enhance ligand solubility and stabilize the cobalt intermediate, whereas THF offers milder conditions suitable for temperature-sensitive reactions.
- Temperature : Reactions are typically carried out at 60–80°C to accelerate ligand substitution without decomposing the product. Elevated temperatures (>100°C) risk ligand degradation or cobalt oxidation.
- Atmosphere : Inert conditions (N₂ or Ar) are mandatory to prevent oxidation of Co²⁺ to Co³⁺, which would alter the product’s electronic properties.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray studies confirm the sandwich structure, with Co²⁺ centered between two parallel ethylcyclopentadienyl rings. The Co–C bond distances typically range from 2.05–2.15 Å, consistent with η⁵-coordination.
Comparative Analysis of Synthesis Methods
Mechanistic Insights and Challenges
The coordination of ethylcyclopentadienyl ligands to Co²⁺ involves π-backbonding from cobalt’s d-orbitals to the ligand’s antibonding orbitals, stabilizing the complex. However, the ethyl substituent introduces steric strain, which can:
- Reduce reaction rates by hindering ligand approach.
- Promote side reactions, such as ligand disproportionation.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.
Scientific Research Applications
Chemical Properties and Structure
Cobalt(2+);2-ethylcyclopenta-1,3-diene is characterized by the presence of cobalt in a +2 oxidation state coordinated with two 2-ethylcyclopenta-1,3-diene ligands. The molecular formula is with a molecular weight of approximately 189.18 g/mol. The compound's structure contributes to its stability and reactivity, making it suitable for various chemical reactions.
Synthetic Applications
-
Catalysis in Organic Reactions
- This compound serves as an effective catalyst in various organic transformations. It has been utilized in the cobalt-catalyzed reductive coupling of alkynes and allenyl carbonates, enabling the synthesis of skipped dienes with excellent regioselectivity and stereoselectivity . This method provides a straightforward approach to access complex organic molecules.
-
Diels-Alder Reactions
- The compound is also explored for its interactions with different electrophiles and nucleophiles during Diels-Alder reactions. Its reactivity allows for the formation of cyclohexene derivatives, which are valuable in synthetic organic chemistry.
- Hydrofunctionalization Reactions
Case Study 1: Cobalt-Catalyzed Synthesis of Skipped Dienes
A recent study demonstrated the use of this compound in synthesizing skipped dienes through a one-step reductive protocol involving alkyne substrates. The results indicated high yields and selectivity, showcasing the compound's potential as a catalyst in complex organic synthesis .
Case Study 2: Hydroboration of Dienes
In another investigation, this compound was utilized for double hydroboration of 1,n-dienes. The study highlighted the compound's ability to produce β-branched bis(boryl)alkanes efficiently, which are otherwise challenging to synthesize using traditional methods .
Emerging research suggests potential therapeutic applications for cobalt-based compounds. Interaction studies indicate that this compound may interact with biological molecules, offering insights into its possible use in drug development or as an anticancer agent .
Mechanism of Action
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
Key physical parameters for bis(ethylcyclopentadienyl) complexes of Mg, Ni, and inferred Co are summarized below:
Trends :
- Density : The Mg complex exhibits higher density (1.912 g/mL) compared to Ni (1.137 g/mL), likely due to differences in metal atomic mass and crystal packing. Cobalt’s intermediate atomic mass suggests a density between these values.
- Stability: Nickel and magnesium complexes require dry, cool storage with inert atmospheres , a common requirement for organometallic Cp complexes due to air and moisture sensitivity.
Electronic and Reactivity Profiles
Electronic properties of cyclopentadienyl-metal complexes are critical for applications in catalysis and materials science. While direct data for the cobalt complex is unavailable, insights can be drawn from analogous systems:
- HOMO-LUMO Distribution: In pyridino-cyclohexadiene iron tricarbonyl complexes, the HOMO is localized on the metal and cyclohexadiene ring, while the LUMO resides on the methylpyridine moiety .
- Band Gap : The energy gap between HOMO and LUMO in iron complexes ranges from 3.1–4.5 eV , suggesting moderate reactivity. Cobalt’s lower electronegativity compared to Fe may narrow this gap, enhancing electron-transfer capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
